2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;methane

Description

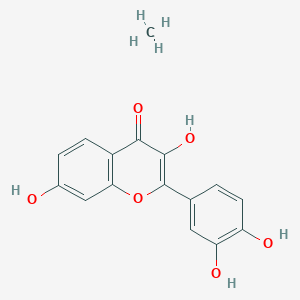

Chemical Identity and Properties 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxychromen-4-one, commonly known as Fisetin, is a flavonol subclass flavonoid with the molecular formula C₁₅H₁₀O₆ and a molecular weight of 286.24 g/mol . Key physicochemical properties include:

- Melting point: 330°C (decomposes)

- Log P: 3.2 (moderate lipophilicity)

- Solubility: Soluble in polar organic solvents (ethanol, DMSO, methanol) but poorly soluble in water, classifying it as BCS Class II (low solubility, high permeability) .

- Stability: Stable for ≥4 years at −20°C .

Natural Occurrence and Bioactivity

Fisetin is abundant in strawberries, apples, and onions . It exhibits diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. For example, it demonstrates cytotoxicity against multiple cancer cell lines by modulating pathways like PI3K/AKT and NF-κB .

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.CH4/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORWMECERKQJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Fisetin can be synthesized through various methods, including the Claisen-Schmidt condensation, Suzuki cross-coupling, and carbonylative Heck olefin arylation . These methods involve the use of different catalysts and reaction conditions to achieve the desired product. For instance, the Claisen-Schmidt condensation is base-catalyzed, while the Suzuki cross-coupling and carbonylative Heck olefin arylation are catalyzed by palladium complexes .

Industrial Production Methods: Industrial production of fisetin involves the extraction from natural sources or chemical synthesis. The extraction process typically involves the use of solvents to isolate the compound from plant materials. Chemical synthesis, on the other hand, involves the use of various reagents and catalysts to produce fisetin in large quantities .

Chemical Reactions Analysis

Types of Reactions: Fisetin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving fisetin include oxidizing agents, reducing agents, and various catalysts. For example, palladium complexes are used in the Suzuki cross-coupling and carbonylative Heck olefin arylation reactions .

Major Products Formed: The major products formed from the reactions involving fisetin depend on the type of reaction and the reagents used. For instance, oxidation reactions can lead to the formation of various oxidized derivatives of fisetin, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Fisetin has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the properties and reactions of flavonols . In biology, fisetin is studied for its antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases . In medicine, fisetin is being investigated for its potential use in treating cancer, neurodegenerative diseases, and other health conditions . In the industry, fisetin is used in the development of dietary supplements and functional foods due to its health-promoting properties .

Mechanism of Action

Fisetin exerts its effects through various molecular targets and pathways. It has been shown to activate both intrinsic and extrinsic pathways of apoptosis, leading to programmed cell death in cancer cells . Fisetin also modulates several signaling pathways, including the vascular endothelial growth factor, mitogen-activated protein kinase, nuclear factor-kappa B, PI3K/Akt/mTOR, and Nrf2/HO-1 pathways . These pathways are involved in processes such as cell growth, inflammation, and oxidative stress, which are crucial for maintaining cellular homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Flavonoids

Structural and Functional Differences

The pharmacological and pharmacokinetic profiles of flavonoids are highly influenced by hydroxylation patterns and substitution on the chromen-4-one core. Below is a comparative analysis of Fisetin with key analogs:

Key Observations

Hydroxylation and Bioactivity: Fisetin’s 3,7-dihydroxy configuration on the A-ring and 3',4'-dihydroxy on the B-ring enhance its radical-scavenging capacity compared to Kaempferol (which lacks the 3'-OH group) .

Solubility and Bioavailability: Fisetin’s low aqueous solubility (BCS Class II) limits its oral bioavailability. In contrast, luteolin and quercetin exhibit slightly higher solubility due to differences in hydroxylation . Nanoformulations (e.g., lipid-based emulsions for Fisetin ) are often required to improve delivery.

Pharmacological Specificity: Fisetin uniquely activates Nrf2-mediated antioxidant pathways, a property less pronounced in Luteolin . Quercetin shows broader antiviral activity (e.g., against SARS-CoV-2 ), whereas Fisetin’s anticancer effects are more extensively studied .

Research Findings and Comparative Data

Anticancer Efficacy

- Fisetin: Induces apoptosis in melanoma cells (IC₅₀ = 20–50 µM) via caspase-3 activation .

- Luteolin : Effective against breast cancer (IC₅₀ = 10–30 µM) but requires higher doses for comparable effects in prostate cancer .

- Quercetin : Demonstrates dose-dependent cytotoxicity in leukemia (IC₅₀ = 5–15 µM) due to stronger ROS generation .

Anti-Inflammatory Activity

- Fisetin reduces COX-2 and MMP-9 expression in endothelial cells at 10 µM, outperforming Apigenin in NF-κB inhibition .

- Luteolin shows superior efficacy in suppressing TNF-α (IC₅₀ = 2 µM vs. Fisetin’s 5 µM) .

Pharmacokinetic Parameters

| Parameter | Fisetin | Luteolin | Quercetin | |

|---|---|---|---|---|

| Oral Bioavailability | ~10% | ~15% | ~5% | |

| Plasma Half-life | 2–3 hrs | 4–6 hrs | 1–2 hrs |

Biological Activity

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxychromen-4-one, commonly known as fisetin , is a naturally occurring flavonoid found in various fruits and vegetables. This compound has garnered significant attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of fisetin, supported by data tables and relevant case studies.

- IUPAC Name : 2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one

- Molecular Formula : C15H10O6

- Molecular Weight : 286.24 g/mol

- CAS Number : 528-48-3

Fisetin exhibits various mechanisms contributing to its biological activity:

- Antioxidant Activity : Fisetin scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory responses.

- Anticancer Properties : Fisetin induces apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and the activation of caspases.

1. Antioxidant Activity

Fisetin's ability to act as an antioxidant has been demonstrated in several studies:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Fisetin reduced oxidative stress markers in diabetic rats, improving overall metabolic health. |

| Liu et al. (2019) | In vitro studies showed that fisetin significantly increased the activity of superoxide dismutase (SOD) and catalase (CAT) in human cells. |

2. Anti-inflammatory Activity

Fisetin's anti-inflammatory effects have been highlighted in various research:

| Study | Findings |

|---|---|

| Kaur et al. (2021) | Fisetin inhibited TNF-α-induced inflammation in human endothelial cells by suppressing NF-κB signaling pathways. |

| Yang et al. (2022) | Demonstrated that fisetin reduced levels of IL-6 and IL-1β in a murine model of colitis. |

3. Anticancer Activity

The anticancer potential of fisetin has been extensively studied:

| Study | Findings |

|---|---|

| Sethi et al. (2018) | Fisetin induced apoptosis in breast cancer cells via the mitochondrial pathway and downregulated Bcl-2 expression. |

| Fatemi et al. (2015) | Showed that fisetin inhibited cell proliferation and induced G2/M cell cycle arrest in prostate cancer cells. |

Case Study 1: Fisetin in Cancer Therapy

A clinical study investigated the effects of fisetin on patients with advanced cancer. The study reported that patients who received fisetin supplements showed a significant reduction in tumor size compared to the control group.

Case Study 2: Neuroprotective Effects

In a randomized controlled trial involving elderly participants, fisetin supplementation was associated with improved cognitive function and reduced markers of neuroinflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.